molecular formula C10H8F2O2 B15132077 Methyl 2,6-difluoro-4-vinylbenzoate

Methyl 2,6-difluoro-4-vinylbenzoate

Cat. No.: B15132077
M. Wt: 198.17 g/mol
InChI Key: CLJMDHAOXXLVAI-UHFFFAOYSA-N
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Description

Methyl 2,6-difluoro-4-vinylbenzoate is an organic compound with the molecular formula C10H8F2O2 and a molecular weight of 198.17 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a vinyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,6-difluoro-4-vinylbenzoate can be synthesized through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound often involves continuous-flow methodologies to ensure efficient and scalable synthesis. For example, the continuous-flow double diazotization method can be used to synthesize difluorobenzene derivatives, which can then be further functionalized to produce this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-difluoro-4-vinylbenzoate undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Methyl 2,6-difluoro-4-vinylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2,6-difluoro-4-vinylbenzoate involves its interaction with specific molecular targets and pathways. The vinyl group allows for various chemical modifications, enabling the compound to interact with different enzymes and receptors. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,6-difluoro-4-vinylbenzoate is unique due to the presence of both fluorine atoms and a vinyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C10H8F2O2

Molecular Weight

198.17 g/mol

IUPAC Name

methyl 4-ethenyl-2,6-difluorobenzoate

InChI

InChI=1S/C10H8F2O2/c1-3-6-4-7(11)9(8(12)5-6)10(13)14-2/h3-5H,1H2,2H3

InChI Key

CLJMDHAOXXLVAI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)C=C)F

Origin of Product

United States

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